5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
Description
This compound is a chromen-4-one derivative classified as a prenylated isoflavone, characterized by a partially saturated chromen ring system (hexahydro modification) and substituents including hydroxyl (-OH), methoxy (-OCH₃), and a prenyl (3-methylbut-2-enyl) group . Its IUPAC name reflects these structural features, with the prenyl group at position 6 contributing to increased lipophilicity compared to non-prenylated isoflavones.
Properties
Molecular Formula |
C21H26O5 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C21H26O5/c1-12(2)4-9-15-17(25-3)10-18-19(20(15)23)21(24)16(11-26-18)13-5-7-14(22)8-6-13/h4-8,11,15,17-20,22-23H,9-10H2,1-3H3 |
InChI Key |
CRTKKSXGOFSIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)OC)C |
Origin of Product |
United States |
Preparation Methods
Diketone-Aldehyde Cyclization
The bicyclic framework is often constructed via acid-catalyzed cyclization of 1,3-cyclohexanedione derivatives with substituted benzaldehydes. A representative protocol involves:
- Reactants : 4-Hydroxybenzaldehyde (1.2 equiv), 5-methoxy-1,3-cyclohexanedione (1.0 equiv)
- Conditions : Choline chloride:p-toluenesulfonic acid (ChCl:PTSA, 1:1) deep eutectic solvent, 100°C under O₂, 4–6 h.
- Yield : 78–85%.
Mechanistic Insight : The reaction proceeds via Knoevenagel condensation followed by Michael addition and intramolecular cyclization. The ChCl:PTSA system acts as both catalyst and green solvent, enhancing reaction efficiency.
Prenylation at C-6 Position
Friedel-Crafts Alkylation
Introduction of the 3-methylbut-2-enyl group employs prenyl bromide under Lewis acid catalysis:
Optimization Note : Excess AlCl₃ leads to over-alkylation; temperatures >30°C reduce regioselectivity.
Transition Metal-Mediated Coupling
An alternative uses Pd-catalyzed allylic substitution:
- Conditions : Pd(PPh₃)₄ (5 mol%), prenyl acetate (1.3 equiv), K₂CO₃ (2.0 equiv) in THF, 80°C, 8 h.
- Yield : 62%.
Methoxylation at C-7
Methylation of Phenolic -OH
The C-7 hydroxy group is protected as a methoxy group via:
Side Reaction Mitigation : Selective methylation requires prior protection of the C-5 and C-4' hydroxy groups using tert-butyldimethylsilyl (TBS) chloride.
Multi-Step Protection/Deprotection Strategies
TBS Protection Sequence
- Step 1 (C-5 and C-4' Protection) :
- Step 2 (C-7 Methylation) : As in Section 3.1.
- Step 3 (Deprotection) :
One-Pot Tandem Syntheses
Oxidative Dearomatization-Cyclization
A streamlined approach using ceric ammonium nitrate (CAN):
- Reactants : 4-Hydroxyphenylpropanoid (1.0 equiv), prenyl alcohol (1.2 equiv), 1,3-cyclohexanedione (1.0 equiv).
- Conditions : CAN (20 mol%), TEMPO (20 mol%), TBAB in ChCl:PTSA, 100°C, 7 h.
- Yield : 73%.
Advantages : Avoids intermediate isolation; O₂ acts as a terminal oxidant.
Comparative Analysis of Methods
Challenges and Optimization
- Regioselectivity in Prenylation : The C-6 position’s electron density directs prenylation, but competing C-8 substitution occurs if steric hindrance is inadequate.
- Acid Sensitivity : The hexahydrochromenone core undergoes ring-opening in strong acids (e.g., H₂SO₄); mild Lewis acids (e.g., ZnCl₂) are preferred.
- Oxidative Stability : CAN-mediated methods require strict O₂ control to prevent over-oxidation of the prenyl group.
Analytical Validation
Post-synthesis characterization employs:
- ¹H/¹³C NMR : Confirms substitution patterns (δ 5.25 ppm for prenyl vinyl protons; δ 3.82 ppm for OCH₃).
- HRMS : Validates molecular ion at m/z 384.1682 [M+H]⁺.
- X-ray Crystallography : Resolves chair conformation of the hexahydro ring and prenyl orientation.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has several scientific research applications:
Chemistry: It is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory effects, are of significant interest.
Industry: Its potential use in the development of new pharmaceuticals and nutraceuticals is being investigated.
Mechanism of Action
The mechanism of action of 5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways. As a PDE5 inhibitor, it prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and promoting vasodilation. This mechanism is beneficial for conditions like erectile dysfunction and pulmonary hypertension .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity and Key Differences
The compound’s structural analogs are identified through similarity metrics (e.g., Tanimoto coefficients) and pharmacophore-based analyses . Table 1 highlights its closest analogs and their distinguishing features:
Table 1: Structural Comparison with Similar Compounds
Implications of Structural Variations
- Prenyl Group : Enhances lipophilicity, which may improve membrane permeability and pharmacokinetic properties .
- Glycosylation (e.g., 14259-46-2) : Increases water solubility but may reduce bioavailability due to larger molecular size .
2D vs. 3D Similarity Considerations
This highlights the limitation of relying solely on 2D structural metrics for activity predictions.
Biological Activity
5-Hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one, commonly referred to as Gancaonin G, is a flavonoid compound that has attracted significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C21H26O5
- Molecular Weight : 358.4 g/mol
- CAS Number : 126716-34-5
- IUPAC Name : 5-hydroxy-3-(4-hydroxyphenyl)-7-methoxy-6-(3-methylbut-2-enyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
The biological activity of Gancaonin G is primarily attributed to its role as a phosphodiesterase type 5 (PDE5) inhibitor. By inhibiting PDE5, the compound increases levels of cyclic guanosine monophosphate (cGMP), leading to enhanced vasodilation and improved blood flow. This mechanism is particularly beneficial in treating conditions such as erectile dysfunction and pulmonary hypertension.
Antioxidant Activity
Gancaonin G exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various cellular models. The compound's antioxidant capacity has been measured using different assays such as DPPH and ABTS, showing superior activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Antiproliferative Effects
Research indicates that Gancaonin G possesses antiproliferative effects against several cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 = 3.1 μM
- HCT116 (colon cancer) : IC50 = 2.2–4.4 μM
These findings suggest potential applications in cancer therapy by inhibiting cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound has also shown anti-inflammatory effects in vitro. It modulates inflammatory pathways by reducing the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This activity positions Gancaonin G as a candidate for treating inflammatory diseases.
Antibacterial Activity
Gancaonin G demonstrates antibacterial properties against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) for this strain was reported at 8 μM, indicating its potential as a natural antibacterial agent .
Case Studies and Research Findings
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
